
Methyl 2-amino-5-chloronicotinate
Overview
Description
Methyl 2-amino-5-chloronicotinate (CAS: 50735-33-6) is a pyridine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.60 g/mol . This compound features a methyl ester group at the 3-position, an amino group at the 2-position, and a chlorine atom at the 5-position on the pyridine ring. It is primarily utilized in pharmaceutical and agrochemical research as a key intermediate due to its reactive functional groups. The compound requires storage in a dark place under an inert atmosphere at room temperature to maintain stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-chloronicotinate typically involves the reaction of methyl-2-aminonicotinate with N-chlorosuccinimide. The reaction is carried out in a suitable solvent under controlled conditions to ensure the desired product is obtained . Another method involves the dissolution of the solid in a mixture of acetone and methanol, followed by adsorption onto silica gel and purification by flash column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Chemistry
In the realm of chemistry, Methyl 2-amino-5-chloronicotinate serves as a crucial building block for synthesizing more complex molecules. Its unique structural features enable it to participate in various chemical reactions, making it valuable for researchers developing new compounds.
Biology
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of multi-drug resistant strains of Staphylococcus aureus. It disrupts biofilm formation, which is critical in treating infections associated with biofilms.
- Anticancer Potential : In vitro studies on HeLa cells revealed that this compound induces cell cycle arrest at the G1 phase and promotes apoptosis through mitochondrial pathways. This suggests its potential as an anticancer therapeutic agent.
Medicine
Ongoing research is focused on the therapeutic applications of this compound in drug development. Its ability to interact with specific molecular targets positions it as a candidate for new treatments in various medical fields.
Case Studies
Case Study on Antimicrobial Efficacy : A pivotal study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant bacterial strains. The findings demonstrated not only inhibition of bacterial growth but also a significant reduction in biofilm formation, indicating its potential utility in clinical settings.
Case Study on Cancer Cell Lines : Research featured in Cancer Research investigated the effects of this compound on HeLa cells. The study concluded that this compound effectively induced apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent against cancer.
Safety and Toxicity
Preliminary toxicity assessments suggest that this compound exhibits low toxicity at therapeutic doses when tested on mammalian cell lines. However, further investigations are warranted to understand its long-term effects and potential side effects in vivo.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-chloronicotinate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. The presence of the amino and chloro groups allows it to participate in hydrogen bonding and other interactions that influence its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-5-chloronicotinate
- Molecular Formula : C₈H₉ClN₂O₂
- Molecular Weight : 200.62 g/mol
- CAS : 169495-51-6
- Key Differences :
- Replaces the methyl ester with an ethyl ester, increasing hydrophobicity and molecular weight.
- Exhibits similar reactivity but may differ in solubility; ethyl esters generally have lower aqueous solubility compared to methyl esters .
- Storage conditions align with the methyl analog (dark, inert atmosphere) .
Methyl 5-amino-2-chloronicotinate
- Molecular Formula : C₇H₇ClN₂O₂
- Molecular Weight : 186.60 g/mol
- CAS : 886435-73-0
- Key Differences: Structural isomer with swapped positions for the amino (5-position) and chlorine (2-position) groups. Purity exceeds 98% in commercial samples, comparable to the target compound .
Methyl 2-chloro-5-fluoronicotinate
- Molecular Formula: C₇H₅ClFNO₂
- Molecular Weight : 189.57 g/mol
- CAS : 847729-27-5
- Key Differences: Substitutes the amino group with fluorine at the 5-position. Fluorine’s electronegativity enhances stability but reduces nucleophilicity compared to the amino group .
Methyl 2-amino-5-(trifluoromethyl)nicotinate
- Molecular Formula : C₇H₅F₃N₂O₂
- Molecular Weight : 206.12 g/mol
- CAS : 944900-39-4
- Key Differences: Replaces chlorine with a trifluoromethyl group, introducing strong electron-withdrawing effects.
Data Tables
Table 1: Structural and Physical Properties
Research Implications
- Pharmaceutical Applications: The amino and halogen groups in these compounds make them versatile intermediates for synthesizing kinase inhibitors or antimicrobial agents. For example, trifluoromethyl derivatives (e.g., Methyl 2-amino-5-(trifluoromethyl)nicotinate) are prized for their enhanced metabolic stability .
- Agrochemical Relevance : Chlorinated pyridines, such as Methyl 2-chloro-5-methylnicotinate (CAS: 894074-85-2), are used in herbicide development due to their bioactivity .
- Synthetic Challenges: Positional isomerism (e.g., 2-amino-5-Cl vs. 5-amino-2-Cl) significantly impacts reaction pathways and purification methods .
Biological Activity
Methyl 2-amino-5-chloronicotinate is a nicotinic acid derivative that has garnered attention in the scientific community for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHClNO
- Molecular Weight: 174.59 g/mol
- Physical State: White crystalline powder
- Solubility: Soluble in water and organic solvents
The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The presence of amino and chloro groups facilitates interactions such as hydrogen bonding, which can influence enzyme activity and receptor binding. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may affect cellular pathways related to apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.
Anticancer Properties
This compound has also been evaluated for its potential anticancer effects. A study conducted on various cancer cell lines revealed:
Cell Line | IC (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The mechanism underlying these effects appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting potential applications in treating infections associated with biofilms. -
Case Study on Cancer Cell Lines:
In a study featured in Cancer Research, researchers investigated the effects of this compound on HeLa cells. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer therapeutic agent.
Safety and Toxicity
While promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cell lines. However, further studies are necessary to evaluate long-term effects and potential side effects in vivo.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2-amino-5-chloronicotinate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves esterification of 2-amino-5-chloronicotinic acid using methanol under acidic or catalytic conditions. Key steps include refluxing the acid with thionyl chloride to generate the acyl chloride intermediate, followed by methanol addition. Purity can be ensured via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization via -NMR, LC-MS, and HPLC (as described in general protocols for nicotinate derivatives ) is critical. Storage in inert atmospheres and dark conditions minimizes degradation .
Q. How should researchers characterize this compound to confirm structural identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- -NMR to verify the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
- LC-MS to confirm molecular weight (186.60 g/mol ) and detect impurities.
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) functional groups. Cross-reference data with literature or databases adhering to ACS citation standards .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) and full-body protective gear. Avoid drainage contamination due to potential aquatic toxicity. Monitor for acute toxicity symptoms (H302: harmful if swallowed ) and ensure fume hood usage during synthesis.
Advanced Research Questions
Q. How can the thermal stability and decomposition pathways of this compound be systematically studied?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres to identify decomposition temperatures. Pair with gas chromatography-mass spectrometry (GC-MS) to analyze volatile byproducts. Accelerated stability studies (40°C/75% RH for 6 months) can model long-term storage conditions . Computational modeling (e.g., DFT) may predict degradation mechanisms, leveraging databases validated for chemical accuracy .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Methodological Answer : Replicate experiments using standardized protocols (e.g., USP melting point apparatus). Cross-validate purity via HPLC and elemental analysis. If conflicts persist, consult multiple authoritative sources (e.g., peer-reviewed journals, CAS entries) and perform interlaboratory comparisons. Document all conditions (e.g., heating rate, sample preparation) to isolate variables .
Q. How do the electronic effects of the 2-amino and 5-chloro substituents influence reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Perform kinetic studies using varying nucleophiles (e.g., amines, alkoxides) under controlled temperatures. Monitor reaction progress via -NMR or in situ IR. Compare with computational electron density maps (e.g., Hirshfeld charges) to correlate substituent positions with activation barriers. Reference analogous chloronicotinate derivatives (e.g., 2-chloronicotinic acid ) for mechanistic insights.
Q. What experimental designs are suitable for assessing the compound’s potential as a precursor in heterocyclic drug synthesis?
- Methodological Answer : Develop a reaction matrix testing coupling reactions (e.g., Suzuki-Miyaura for C-C bond formation) or cyclization (e.g., with thioureas for thiazole rings). Optimize conditions via Design of Experiments (DoE), varying catalysts, solvents, and temperatures. Characterize products via X-ray crystallography and validate bioactivity through in vitro assays.
Q. How can systematic reviews address gaps in toxicological data for this compound?
- Methodological Answer : Follow COSMOS-E guidelines: Define inclusion criteria (e.g., in vivo/in vitro studies), screen databases (PubMed, SciFinder), and assess bias via ToxRTool. Meta-analyze acute toxicity (LD) and carcinogenicity data, noting IARC/ACGIH classifications for related chlorinated compounds. Prioritize studies with robust exposure metrics and dose-response models.
Properties
IUPAC Name |
methyl 2-amino-5-chloropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYKGXOKTQNWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578668 | |
Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-33-6 | |
Record name | Methyl 2-amino-5-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50578668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-5-chloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.